molecular formula C4H8BrNO3S B1277338 4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide CAS No. 146578-03-2

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide

Cat. No. B1277338
M. Wt: 230.08 g/mol
InChI Key: FNMSLADHZKQCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide is a chemical compound with the molecular formula C4H8BrNO3S . It is a solid substance and is not intended for human or veterinary use, but for research purposes only.


Molecular Structure Analysis

The InChI code for 4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide is 1S/C4H8BrNO3S.ClH/c5-4-3 (7)2 (6)1-10 (4,8)9;/h2-4,7H,1,6H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide has a molecular weight of 230.08 g/mol. It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

  • Chemical Reactivity and Structural Analysis : This compound and its derivatives have been studied for their reactivity in various chemical environments. For instance, Dent and Gainsford (1989) examined the reaction of thiophene 1,1-dioxide with haloform-sodium hydroxide under phase-transfer catalysis, providing insights into the structural properties of derivatives like 3-dichloromethylene-2,3-dihydrothiophen 1,1-dioxide (Dent & Gainsford, 1989).

  • Formation of Isomers : Research by Bezmenova, Dul’nev, and Rybakova (1980) studied the conditions for forming cis and trans isomers of N-substituted 4-aminothiolan-3-ol 1,1-dioxides. This demonstrates the compound's versatility in forming structurally diverse derivatives (Bezmenova, Dul’nev, & Rybakova, 1980).

  • Gas Phase and Crystal Structure Analysis : Blake et al. (1995) focused on the structure of (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide, analyzing it in both the gas phase and crystalline phase. This study provided comprehensive data on the molecular geometry of this compound (Blake et al., 1995).

  • Exploration of Electrophilic Reactions : Dyachenko, Dobrydnev, and Volovenko (2018) explored the chemical properties of 4-amino-2,3-dihydro-1H-1λ6-isothiazole-1,1-dioxide towards various electrophiles, highlighting its reactivity and potential applications in synthesis (Dyachenko, Dobrydnev, & Volovenko, 2018).

  • Environmental Applications : Chen, Zhang, Yang, and Wang (2016) studied the functionalization of 4-aminothiophenol with graphene oxide for dye and copper removal, demonstrating environmental applications of derivatives of this compound (Chen, Zhang, Yang, & Wang, 2016).

  • Green Chemistry and Catalysis : Research by Taherimehr et al. (2013) on iron(III) amino triphenolate complexes in the context of green chemistry highlighted the potential of using derivatives of 4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide in catalysis and CO2 conversion (Taherimehr et al., 2013).

  • Pharmaceutical and Biomedical Research : Daniels and Gates (1996) investigated the DNA cleavage activity of 3-Amino-1,2,4-benzotriazine 1,4-dioxide, a structurally related compound, in the context of antitumor agents, showcasing the relevance of such compounds in biomedical research (Daniels & Gates, 1996).

properties

IUPAC Name

4-amino-2-bromo-1,1-dioxothiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO3S/c5-4-3(7)2(6)1-10(4,8)9/h2-4,7H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMSLADHZKQCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(S1(=O)=O)Br)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407434
Record name 4-Amino-2-bromo-3-hydroxy-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide

CAS RN

146578-03-2
Record name 4-Amino-2-bromo-3-hydroxy-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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